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molecular formula C11H13NO2S B8375572 2-(2-hydroxyethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one

2-(2-hydroxyethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B8375572
M. Wt: 223.29 g/mol
InChI Key: UVMPIXJXBCONMZ-UHFFFAOYSA-N
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Patent
US04640916

Procedure details

To a solution of 4.18 g of 2-(2-hydroxyethyl)-2H-1,4-benzothiazin-3(4H)-one in 50 ml of dimethylformamide, was added portionwise 0.8 g of 60% sodium hydride in oil with stirring under ice-cooling. After the mixture was stirred for 10 minutes, 1.24 ml of methyl iodide was added thereto. The temperature of the reaction system was then reverted to room temperature and the mixture was stirred for one hour. After dilution with water, the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4) and concentrated under reduced pressure. The residue was subjected to a column chromatography on silica-gel (50 g). From the eluate with hexane-using silica-gel (50 g). From the eluate with hexane-ethyl acetate (2:1, v/v) was obtained 3.90 g (87.4%) of 2-(2-hydroxyethyl)-4-methyl-2H-1,4-benzothiazin-3(4H)-one as an oily substance.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]1[C:9](=[O:10])[NH:8][C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[S:5]1.[H-].[Na+].[CH3:17]I>CN(C)C=O>[OH:1][CH2:2][CH2:3][CH:4]1[C:9](=[O:10])[N:8]([CH3:17])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[S:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
OCCC1SC2=C(NC1=O)C=CC=C2
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.24 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was then reverted to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After dilution with water, the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCC1SC2=C(N(C1=O)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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